molecular formula C14H20ClN3O9 B14635952 Urea, N-(2-chloroethyl)-N-nitroso-N'-(2,3,4-tri-O-acetyl-beta-D-ribopyranosyl)- CAS No. 54138-85-1

Urea, N-(2-chloroethyl)-N-nitroso-N'-(2,3,4-tri-O-acetyl-beta-D-ribopyranosyl)-

Cat. No.: B14635952
CAS No.: 54138-85-1
M. Wt: 409.77 g/mol
InChI Key: QMJJEUBKQJZIGH-FDYHWXHSSA-N
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Description

Urea, N-(2-chloroethyl)-N-nitroso-N’-(2,3,4-tri-O-acetyl-beta-D-ribopyranosyl)- is a complex organic compound that features a urea backbone with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(2-chloroethyl)-N-nitroso-N’-(2,3,4-tri-O-acetyl-beta-D-ribopyranosyl)- typically involves multiple steps:

    Formation of the Urea Backbone: The initial step involves the formation of the urea backbone through the reaction of an amine with an isocyanate.

    Introduction of the 2-Chloroethyl Group: This step involves the alkylation of the urea with 2-chloroethylamine under basic conditions.

    Nitrosation: The nitroso group is introduced by treating the intermediate with a nitrosating agent such as sodium nitrite in an acidic medium.

    Glycosylation: The final step involves the attachment of the 2,3,4-tri-O-acetyl-beta-D-ribopyranosyl group through a glycosylation reaction using a suitable glycosyl donor and catalyst.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of automated synthesis equipment and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitroso group.

    Reduction: Reduction reactions may target the nitroso group, converting it to an amine.

    Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Products may include nitro derivatives.

    Reduction: Amine derivatives are common products.

    Substitution: Substituted urea derivatives with various functional groups.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules.

Biology

It may be used in studies involving enzyme inhibition or as a probe for biochemical pathways.

Medicine

Industry

The compound can be used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Urea, N-(2-chloroethyl)-N-nitroso-N’-(2,3,4-tri-O-acetyl-beta-D-ribopyranosyl)- involves its interaction with specific molecular targets such as enzymes or receptors. The nitroso group may participate in redox reactions, while the chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA.

Comparison with Similar Compounds

Similar Compounds

    Urea, N-(2-chloroethyl)-N-nitroso-N’-(beta-D-ribopyranosyl)-: Lacks the acetyl groups.

    Urea, N-(2-chloroethyl)-N-nitroso-N’-(2,3,4-tri-O-acetyl-alpha-D-ribopyranosyl)-: Differs in the stereochemistry of the ribopyranosyl group.

Uniqueness

The presence of the 2,3,4-tri-O-acetyl-beta-D-ribopyranosyl group may confer unique properties such as increased stability or specific biological activity compared to similar compounds.

Properties

CAS No.

54138-85-1

Molecular Formula

C14H20ClN3O9

Molecular Weight

409.77 g/mol

IUPAC Name

[(3R,4R,5R,6R)-4,5-diacetyloxy-6-[[2-chloroethyl(nitroso)carbamoyl]amino]oxan-3-yl] acetate

InChI

InChI=1S/C14H20ClN3O9/c1-7(19)25-10-6-24-13(16-14(22)18(17-23)5-4-15)12(27-9(3)21)11(10)26-8(2)20/h10-13H,4-6H2,1-3H3,(H,16,22)/t10-,11-,12-,13-/m1/s1

InChI Key

QMJJEUBKQJZIGH-FDYHWXHSSA-N

Isomeric SMILES

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@@H]1OC(=O)C)OC(=O)C)NC(=O)N(CCCl)N=O

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)NC(=O)N(CCCl)N=O

Origin of Product

United States

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